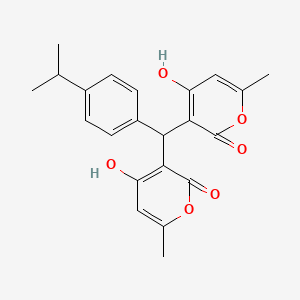

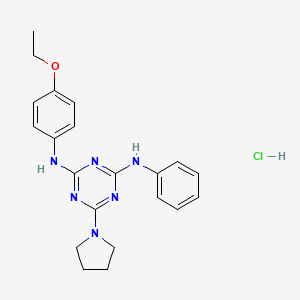

3,3'-((4-isopropylphenyl)methylene)bis(4-hydroxy-6-methyl-2H-pyran-2-one)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3,3’-((4-isopropylphenyl)methylene)bis(4-hydroxy-6-methyl-2H-pyran-2-one)” is a derivative of 4-hydroxy-6-methyl-2H-pyran-2-one . It is a complex organic compound that can be synthesized through various reactions .

Synthesis Analysis

The synthesis of this compound can be achieved through the Biginelli reactions of 4-hydroxy-6-methyl-2H-pyran-2-one with aromatic aldehydes and urea . The reaction conditions, such as the use of conventional thermal heating or microwave activation, can affect the products . The reaction yields previously unknown 3-[amino(aryl)methyl]-4-hydroxy-6-methyl-2H-pyran-2-ones, arylmethylenebis(4-hydroxy-6-methyl-2H-pyran-2-ones), or hybrid compounds .Chemical Reactions Analysis

The compound can undergo various chemical reactions, including the Biginelli reaction . The reaction involves the interaction of a ketone enolate and an aldehyde, yielding a β-hydroxycarbonyl derivative . The substituent in the aldehyde component affects the conversion and selectivity in the reaction .Scientific Research Applications

Metal Complexes and Coordination Polymers

Synthesis and Structural Diversity in Metal Coordination :The synthesis and crystal structures of silver(I) and copper(II) complexes involving semi-rigid bipyrazolyl ligands have been explored, showcasing their potential in forming diverse molecular architectures. These complexes exhibit different geometrical shapes and dimensionalities, which could imply the utility of similar compounds in constructing novel coordination polymers with unique properties (Wang et al., 2011).

Advanced Material Applications

Electrochromic Materials :Research into donor-acceptor polymeric electrochromic materials employing specific pyrazine units has demonstrated the synthesis of novel monomers and corresponding polymers. These materials exhibit promising electrochromic properties, including high coloration efficiency and fast response times, suggesting potential applications in NIR electrochromic devices (Zhao et al., 2014).

Catalytic and Synthetic Chemistry

Catalytic Activity of Metal-Organic Frameworks :Newly synthesized metal-organic frameworks (MOFs) incorporating Ph3SnCl, K[Cu(CN)2], and various nitrogen donor ligands have shown strong fluorescence and catalytic activity in the degradation of azo-dyes. This suggests potential applications of similar compounds in catalysis and environmental remediation (Etaiw et al., 2011).

Antioxidant Activity

Synthesis and Antioxidant Activity :The synthesis and evaluation of antioxidant activities of various arylmethanesulfonylpyrroles and pyrazoles have been conducted. Compounds displaying significant radical scavenging activities highlight the potential of similar molecular frameworks in developing antioxidant agents (Lavanya et al., 2014).

Green Chemistry Applications

Efficient Synthesis in Ionic Liquid :A green and efficient synthesis method for 2,2'-(arylmethylene)bis(3-hydroxy-6-methyl-4H-pyran-4-ones) has been developed using an ionic liquid, showcasing a novel approach to synthesizing complex organic molecules with potential applications in medicinal chemistry and material science (Ren & Song, 2017).

Electrocatalysis

Electrocatalytic Cascade Reactions :The electrosynthesis of functionalized 3-acetoacetylcoumarins and 3,3'-(arylmethylene)bis(4-hydroxy-6-methyl-2H-pyran-2-ones) via a novel electrocatalytic cascade reaction demonstrates an environmentally friendly route to complex organic molecules, potentially impacting synthetic organic chemistry and electrocatalysis (Elinson et al., 2018).

properties

IUPAC Name |

4-hydroxy-3-[(4-hydroxy-6-methyl-2-oxopyran-3-yl)-(4-propan-2-ylphenyl)methyl]-6-methylpyran-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O6/c1-11(2)14-5-7-15(8-6-14)18(19-16(23)9-12(3)27-21(19)25)20-17(24)10-13(4)28-22(20)26/h5-11,18,23-24H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQTXTUKNRSBLEE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)O1)C(C2=CC=C(C=C2)C(C)C)C3=C(C=C(OC3=O)C)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide](/img/structure/B2849619.png)

![1,3-Dimethyl-5-({2-[3-(trifluoromethyl)phenoxy]phenyl}methylidene)-1,3-diazinane-2,4,6-trione](/img/structure/B2849623.png)

![1-[(Tert-butoxy)carbonyl]-4,4-dimethylpiperidine-3-carboxylic acid](/img/structure/B2849625.png)

![N-(2,4-dimethylphenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2849631.png)

![Methyl 4-[[5-[2-(1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanylmethyl]benzoate](/img/structure/B2849634.png)

![N-(4-fluorobenzyl)-2-[2-(2-pyridinyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B2849640.png)

![N-{[1-(propan-2-yl)piperidin-4-yl]methyl}furan-2-carboxamide](/img/structure/B2849641.png)